molecular formula C21H25N3O4S2 B3003207 4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325977-63-7

4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B3003207
CAS RN: 325977-63-7
M. Wt: 447.57
InChI Key: GHSDUUHCVHYTCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps to achieve the desired chemical structure. In the case of the compound 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, the process began with 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, resulting in a multi-step synthesis with an overall chemical yield of 1%. A key step in the synthesis involved the desmethylation of the reference standard using TMSCl/NaI, which yielded the precursor for radiolabeling in a 70% yield. This precursor was then used to prepare the target tracer through O-[(11)C]methylation, achieving 40-50% decay corrected radiochemical yields .

Molecular Structure Analysis

The molecular and crystal structure of a related compound, N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, was determined using single-crystal X-ray diffraction. This compound exhibited a tetragonal crystal system with specific lattice parameters and a space group of I41/a. The structure revealed a fully delocalized benzothiazole system with sp2 hybridization at the nitrogen atom. Additionally, the presence of a strong intermolecular hydrogen bond between P=O and NH groups was noted, contributing to the stability of the crystal structure .

Chemical Reactions Analysis

The synthesis of the compounds discussed involves a series of chemical reactions, including the formation of amide bonds, desmethylation, and O-methylation. The desmethylation step is particularly noteworthy as it prepares the compound for subsequent radiolabeling, which is a critical step for creating imaging agents for positron emission tomography (PET). The efficiency of these reactions is reflected in the yields reported, with the final product isolation achieved through high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE) .

Physical and Chemical Properties Analysis

The physical properties of the compound N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate include its tetragonal crystal structure, with specific measurements for lattice constants and a calculated density of 1.308 Mg/m3. The chemical properties are highlighted by the sp2 hybridization of the nitrogen in the benzothiazole ring and the strong intermolecular hydrogen bonding, which plays a significant role in the stability of the compound's crystal structure. These properties are essential for understanding the behavior of the compound in various environments and can influence its potential applications .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazole, which include compounds related to 4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, possess significant antimicrobial properties. For instance, novel heterocycles of benzothiazole have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Padalkar et al., 2014). Additionally, benzothiazole derivatives have been synthesized and characterized, with some exhibiting significant antibacterial and antifungal activities (Priya et al., 2006).

Anticancer Activity

Compounds related to 4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide have been investigated for their potential anticancer properties. A derivative was found to exhibit selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). Moreover, indapamide derivatives, which are structurally related, showed proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

PI3K Inhibition and Anticancer Activity

Research on benzamide derivatives, including compounds similar to 4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, has led to the discovery of novel PI3K inhibitors with significant anticancer effects. These compounds demonstrated potent antiproliferative activities against various human cancer cell lines and inhibited the PI3K/AKT/mTOR pathway, which is crucial in cancer progression (Shao et al., 2014).

Antitubercular Activity

Some benzamide derivatives, related to the chemical structure of 4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, have been synthesized and evaluated for their antitubercular activity. These compounds were tested against the H37Rv strain of Mycobacterium tuberculosis, showing promising results in combating tuberculosis (Dighe et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting properties, particularly against steel in acidic environments. These inhibitors show potential in protecting materials from corrosion, which is valuable in industrial applications (Hu et al., 2016).

properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)23-21-22-18-11-8-16(28-3)14-19(18)29-21/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSDUUHCVHYTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

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